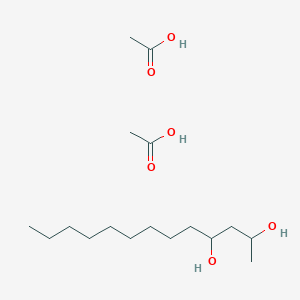

Acetic acid;tridecane-2,4-diol

描述

Acetic acid;tridecane-2,4-diol: is a chemical compound that combines the properties of acetic acid and tridecane-2,4-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecane-2,4-diol is a diol, which means it contains two hydroxyl groups (-OH) attached to a tridecane backbone

属性

CAS 编号 |

142798-60-5 |

|---|---|

分子式 |

C17H36O6 |

分子量 |

336.5 g/mol |

IUPAC 名称 |

acetic acid;tridecane-2,4-diol |

InChI |

InChI=1S/C13H28O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14;2*1-2(3)4/h12-15H,3-11H2,1-2H3;2*1H3,(H,3,4) |

InChI 键 |

KKPBNSQXSBGQJA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC(CC(C)O)O.CC(=O)O.CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tridecane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bonds of alkenes . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of acetic acid typically involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid . For tridecane-2,4-diol, industrial methods may include the catalytic hydrogenation of tridecane derivatives or the use of biocatalysts to achieve the desired diol structure.

化学反应分析

Esterification Reactions

Esterification is a key reaction involving acetic acid and alcohols, including diols like tridecane-2,4-diol. This reaction typically involves the formation of an ester and water.

Esterification of Tridecane-2,4-diol with Acetic Acid

The reaction between tridecane-2,4-diol and acetic acid can produce mono- and diacetates. The reaction conditions, such as temperature and catalysts, can influence the yield and selectivity of the products.

| Reactants | Products | Conditions |

|---|---|---|

| Tridecane-2,4-diol, Acetic Acid | Monoacetate and Diacetate | Strong acid or base catalyst, elevated temperature |

Chemical Reactions of Acetic Acid

Acetic acid is a versatile reagent in organic chemistry, participating in various reactions such as oxidation, reduction, and esterification.

Oxidation Reactions

Acetic acid can be produced by the oxidation of acetaldehyde or light naphtha components. These reactions require metal catalysts and specific conditions to maximize yield .

Esterification with Alcohols

Acetic acid reacts with alcohols to form esters, a reaction that is reversible and often catalyzed by acids or bases.

科学研究应用

Acetic acid;tridecane-2,4-diol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of acetic acid;tridecane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in tridecane-2,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Acetic acid can act as a proton donor, influencing pH and participating in acid-base reactions. Together, these properties enable the compound to exert its effects in biological systems .

相似化合物的比较

Similar Compounds

Tridecane-1,2-diol: Similar structure but with hydroxyl groups at different positions.

Acetic acid;dodecane-2,4-diol: Similar structure but with a shorter carbon chain.

Acetic acid;pentadecane-2,4-diol: Similar structure but with a longer carbon chain.

Uniqueness

Acetic acid;tridecane-2,4-diol is unique due to its specific combination of acetic acid and tridecane-2,4-diol, which imparts distinct chemical and physical properties. Its specific hydroxyl group positions and carbon chain length make it suitable for particular applications that other similar compounds may not fulfill.

常见问题

Basic: What experimental methods are used to characterize copolymers involving diols like tridecane-2,4-diol?

Answer:

Copolymers incorporating diols (e.g., acrylamide-co-cis-2-butene-1,4-diol) are analyzed using:

- FTIR and ¹H-NMR to confirm copolymerization and hydroxyl group participation in esterification .

- Gel Permeation Chromatography (GPC) to determine molecular weight distribution and polydispersity (e.g., 77% acrylamide and 23% diol in one study) .

- Thermogravimetric Analysis (TGA) to assess thermal degradation patterns (e.g., four-step weight loss at 340°C) .

- Differential Scanning Calorimetry (DSC) to identify glass transition temperatures (Tg), which decrease with alkyl ester side chains .

Advanced: How does the incorporation of alkyl esters into diol-based copolymers affect thermal stability?

Answer:

Alkyl esters (e.g., octanoic acid) grafted onto diol copolymers alter thermal behavior:

- Increased aliphatic content raises weight loss percentage at Tmax due to lower thermal stability .

- Degradation steps increase from four to five, with enhanced weight loss below 340°C .

- Kinetic analysis using model-fit methods (e.g., second-order model, R² = 99.7%) shows higher activation energy (Ea) for copolymers with larger alkyl groups .

Basic: What role does acetic acid play in deep eutectic solvents (DES) for bioactive compound extraction?

Answer:

Acetic acid acts as a hydrogen bond donor (HBD) in DES, paired with hydrogen bond acceptors (HBAs) like choline chloride. It enhances solubility of phenolic compounds (e.g., protocatechuic acid, quercetin) from plant matrices . However, DES with acetic acid underperforms methanol in quercetin extraction (1.7 mg/g vs. 4.2 mg/g) but outperforms water .

Advanced: How can researchers optimize DES formulations for antioxidant activity in plant extracts?

Answer:

- Comparative analysis : DES with acetic acid shows comparable antioxidant activity to lactic acid-based DES in ABTS and FRAP assays but lower DPPH activity .

- Methodology : Use HPLC-UV and LC-MS to quantify compounds (e.g., quercetin-3,4'-diglucoside) and validate with spectrophotometric assays (TPC, DPPH) .

- Key finding : Alcoholic solvents (70% methanol) yield higher antioxidant potential, but DES offer greener alternatives .

Basic: What safety protocols are critical when handling tridecane-2,4-diol in laboratory settings?

Answer:

- Storage : Keep away from strong acids/alkalis and oxidizing agents to avoid hazardous reactions .

- Decomposition : Under fire, toxic fumes may form; use fume hoods and personal protective equipment (PPE) .

- Handling : Restricted to qualified personnel in authorized facilities due to incomplete toxicological data .

Advanced: What analytical techniques resolve contradictions in extraction efficiency data between DES and traditional solvents?

Answer:

- Chromatographic comparison : HPLC-UV identifies quercetin-3,4'-diglucoside levels (4.4 mg/g in DES vs. 8.6 mg/g in methanol) .

- Statistical validation : Use ANOVA to assess significance of differences in total phenolic content (TPC) and antioxidant assays .

- Error mitigation : Standardize DES hydration levels and sonication time during ultrasound-assisted extraction .

Basic: How is acetic acid concentration accurately measured in experimental setups?

Answer:

- Titration : Use 1.00 M NaOH with phenolphthalein indicator (error ~13.6% without calibrated equipment) .

- Error reduction : Automated burettes minimize spillage; triplicate trials improve precision .

Advanced: What factors influence the esterification efficiency of diols in copolymer synthesis?

Answer:

- Nucleophilic reactivity : Hydroxyl groups in diols attack carboxylic acids (e.g., octanoic acid) with 80% efficiency vs. 69% for stearic acid due to steric hindrance .

- Catalyst choice : Ceric ammonium nitrate (CAN) initiates redox polymerization, achieving 23% diol incorporation .

Table 1: Extraction Efficiency of Bioactive Compounds

| Solvent | Protocatechuic Acid (mg/g) | Quercetin (mg/g) | Quercetin-3,4'-diglucoside (mg/g) |

|---|---|---|---|

| 70% Methanol | 4.3 | 4.2 | 8.6 |

| DES (ChCl + Acetic) | 1.5 | 1.7 | 4.4 |

| Water | 4.3 | <0.5 | <0.5 |

| Data sourced from ultrasound-assisted extraction studies . |

Basic: What are the environmental advantages of using DES over organic solvents?

Answer:

DES are non-volatile, biodegradable, and derived from renewable precursors (e.g., choline chloride, acetic acid), reducing lab waste toxicity .

Advanced: How can kinetic models improve thermal degradation analysis of diol-based polymers?

Answer:

- Model-fit methods : Second-order kinetics (R² = 99.7%) correlate Ea with alkyl chain length, aiding stability predictions .

- TGA-DSC coupling : Identifies decomposition phases (e.g., 200–400°C for diol copolymers) for material lifespan estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。